Methyl tetracosanoate

Catalog No.
S566606
CAS No.
2442-49-1
M.F
C25H50O2
M. Wt
382.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl tetracosanoate

CAS Number

2442-49-1

Product Name

Methyl tetracosanoate

IUPAC Name

methyl tetracosanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

Tetracosanoic Acid Methyl Ester; Lignoceric Acid Methyl Ester; Methyl Lignocerate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl tetracosanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl tetracosanoate (also known as methyl lignocerate) is a saturated very-long-chain fatty acid methyl ester (VLC-FAME). Its C24 chain length imparts distinct physical properties, such as a high melting point (58-60 °C) and significant hydrophobicity, which are critical for its primary roles. It is most commonly procured as a high-purity (≥99%) analytical standard for chromatographic techniques, a well-defined precursor for the synthesis of other C24 compounds like 1-tetracosanol, and as a component in the formulation of specialty lubricants and phase-change materials (PCMs).

Substituting Methyl tetracosanoate with near-chain analogs, the parent carboxylic acid, or crude mixtures is often unviable due to critical shifts in physical and chemical properties. Using a shorter-chain ester like methyl stearate (C18:0) results in a drastically lower melting point (~38 °C vs. ~59 °C), rendering it unsuitable for applications requiring a specific thermal profile, such as high-temperature phase-change materials. The parent free acid, lignoceric acid, has a much higher melting point (~84 °C) and different solubility, complicating handling, formulation, and requiring harsher reagents for chemical conversions where the methyl ester's reactivity is preferred. For analytical purposes, the purity of Methyl tetracosanoate is paramount; its well-defined structure provides a distinct retention time in gas chromatography (GC), which is essential for accurate quantification and cannot be replicated by cheaper, undefined FAME mixtures.

Defined High-Temperature Melting Point for Phase-Change Material (PCM) Formulation

Methyl tetracosanoate exhibits a sharp, well-defined melting point at 58-60 °C. This is significantly higher than shorter-chain saturated FAMEs commonly used in lower-temperature PCM applications, such as methyl stearate (C18:0, m.p. 37-41 °C) and methyl palmitate (C16:0, m.p. 30.5 °C). This specific thermal transition point makes it a candidate for thermal energy storage applications where a stable operating temperature around 60 °C is required, a range not effectively covered by its more common, shorter-chain counterparts.

Evidence DimensionMelting Point (°C)
Target Compound Data58–60 °C
Comparator Or BaselineMethyl Stearate (C18:0): 37-41 °C
Quantified Difference~20 °C higher than Methyl Stearate
ConditionsStandard atmospheric pressure.

This specific melting point allows for the design of thermal energy storage systems that operate at a higher temperature range than those using more common fatty acid esters.

Processability Advantage: Superior Handling and Solubility Over Parent Carboxylic Acid

Compared to its parent carboxylic acid, lignoceric acid, Methyl tetracosanoate offers significant processability advantages. Its melting point is over 20 °C lower (58-60 °C vs. 84.2 °C for lignoceric acid), reducing energy costs and thermal stress during melt processing. Furthermore, as a methyl ester, it is more readily soluble in common non-polar organic solvents like chloroform and THF compared to the more polar and higher-melting free acid, simplifying its use in homogenous reactions and formulations.

Evidence DimensionMelting Point (°C)
Target Compound Data58–60 °C
Comparator Or BaselineLignoceric Acid (C24:0 Acid): 84.2 °C
Quantified Difference24-26 °C lower melting point
ConditionsStandard atmospheric pressure.

Lower melting point and better solubility reduce processing costs, improve safety, and enable a wider range of compatible synthesis and formulation routes.

Precursor Suitability: Enabling Milder Synthesis Routes to 1-Tetracosanol

As a precursor, Methyl tetracosanoate enables the synthesis of 1-tetracosanol via catalytic hydrogenation (e.g., using Raney Nickel or PtO2), a method often preferred for its selectivity and milder conditions. In contrast, converting the parent lignoceric acid to the same alcohol typically requires strong, non-selective, and hazardous reducing agents like lithium aluminum hydride (LAH), which are less compatible with sensitive functional groups and require more stringent handling protocols. The ester form provides a more versatile and process-friendly entry point for producing high-purity very-long-chain alcohols.

Evidence DimensionTypical Reduction Conditions
Target Compound DataCatalytic hydrogenation (H2 with Raney Ni or PtO2)
Comparator Or BaselineLignoceric Acid: Requires strong hydrides (e.g., LiAlH4)
Quantified DifferenceEnables use of milder, more selective catalytic methods vs. stoichiometric, hazardous reagents
ConditionsSynthesis of 1-tetracosanol.

Procuring the methyl ester instead of the free acid allows for safer, more selective, and potentially more scalable synthesis routes to valuable long-chain alcohol derivatives.

Analytical Specificity: Essential as a High-Purity GC Standard

In gas chromatography (GC), the retention time of fatty acid methyl esters is highly dependent on chain length and structure. High-purity (≥99.0%) Methyl tetracosanoate serves as a critical analytical standard because it provides a distinct, reproducible peak that is well-separated from its neighbors, such as methyl behenate (C22:0) and methyl cerotate (C26:0). Using a less pure compound or a generic FAME mixture would prevent accurate identification and quantification of C24:0 fatty acid in complex samples like biofuels, food products, or biological lipids.

Evidence DimensionPurity for Analytical Use
Target Compound Data≥99.0% (GC)
Comparator Or BaselineCrude FAME mixtures or lower-purity technical grades
Quantified DifferenceProvides a single, sharp peak for accurate quantification vs. multiple or broad peaks
ConditionsGas Chromatography (GC) analysis of complex lipid mixtures.

For quantitative analysis, procuring a certified, high-purity standard is non-negotiable for achieving accurate, reproducible, and validatable results.

Formulation of Phase-Change Materials for Mid-High Temperature Thermal Regulation

This compound is the right choice for developing PCMs intended for thermal energy storage and release in the 55-65 °C range. Its sharp melting transition, distinct from shorter-chain FAMEs, makes it suitable for applications like maintaining temperatures in industrial processes or specialized shipping containers.

Certified Reference Material for Food and Biofuel Analysis

Due to its high purity and distinct chromatographic behavior, Methyl tetracosanoate is essential for use as a certified reference material. It enables the precise quantification of lignoceric acid content in quality control labs analyzing fats, oils, and biodiesel to ensure they meet compositional specifications.

Process-Friendly Precursor for High-Purity 1-Tetracosanol Synthesis

For synthesizing 1-tetracosanol, a component in cosmetics and specialty chemicals, procuring Methyl tetracosanoate is advantageous. It allows for the use of milder and more selective catalytic hydrogenation, avoiding the hazards and poor selectivity associated with the strong reducing agents required for the parent carboxylic acid.

High-Performance Specialty Lubricant Additive

In applications requiring robust boundary lubrication at elevated temperatures, the long C24 chain of Methyl tetracosanoate provides a stable, high-viscosity film. Its ester functionality offers good polarity for surface adhesion, making it a candidate additive for improving the performance of lubricants in demanding industrial environments where shorter-chain esters would break down.

XLogP3

12.3

Hydrogen Bond Acceptor Count

2

Exact Mass

382.381080833 Da

Monoisotopic Mass

382.381080833 Da

Heavy Atom Count

27

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

HY5564B8FX

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2442-49-1

Wikipedia

Methyl tetracosanoate

Dates

Last modified: 08-15-2023
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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